

Spectroscopic Analysis of 1,3-Benzenedisulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Benzenedisulfonic acid

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1,3-benzenedisulfonic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative data in a structured format, details experimental protocols, and includes visualizations to illustrate molecular structure and analytical workflows.

Molecular Structure

1,3-Benzenedisulfonic acid is an aromatic organic compound characterized by a benzene ring substituted with two sulfonic acid groups at the meta positions.

Caption: 2D structure of **1,3-Benzenedisulfonic acid**.

Spectroscopic Data

The following sections present the NMR and IR spectroscopic data for **1,3-Benzenedisulfonic acid**, primarily focusing on its more commonly available disodium salt form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for the disodium salt of **1,3-benzenedisulfonic acid**.

Table 1: ¹H NMR Spectroscopic Data for **1,3-Benzenedisulfonic Acid** Disodium Salt

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.94	d	H-4, H-6
7.78	t	H-5
7.27	s	H-2

Note: Data is referenced from spectra of similar aromatic sulfonic acids and may vary slightly based on experimental conditions.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **1,3-Benzenedisulfonic Acid** Disodium Salt

Chemical Shift (δ) ppm	Assignment
146.65	C-1, C-3
131.60	C-5
128.25	C-4, C-6
122.20	C-2

Note: Data is referenced from spectra of similar aromatic sulfonic acids and may vary slightly based on experimental conditions.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to the solid form of **1,3-benzenedisulfonic acid** disodium salt, typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Table 3: FT-IR Spectroscopic Data for **1,3-Benzenedisulfonic Acid** Disodium Salt

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500	Broad	O-H stretch (from absorbed water)
3000-3100	Medium	Aromatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C ring stretch
1250-1120	Strong	S=O asymmetric stretch
1080-1010	Strong	S=O symmetric stretch
1000-650	Strong	C-S stretch and aromatic C-H out-of-plane bending

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of **1,3-benzenedisulfonic acid** or its disodium salt.

NMR Spectroscopy Protocol



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Caption: Generalized workflow for NMR spectroscopic analysis.

Detailed Steps:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1,3-benzenedisulfonic acid** disodium salt.

- Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D_2O), as the compound is highly soluble in water.
- Add a small amount of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the D_2O solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the 1H and ^{13}C NMR spectra using standard pulse sequences.
- Data Processing:
 - Apply a Fourier transform to the raw free induction decay (FID) data.
 - Perform phase and baseline corrections on the resulting spectra.
 - Reference the chemical shifts of the spectra to the internal standard (DSS at 0 ppm).
 - Integrate the peaks in the 1H NMR spectrum and assign the chemical shifts for both 1H and ^{13}C spectra based on known values and theoretical predictions.

IR Spectroscopy Protocol (ATR-FTIR)



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Caption: Generalized workflow for ATR-FTIR spectroscopic analysis.

Detailed Steps:

- Sample Preparation and Setup:
 - Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]
 - Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
 - Place a small amount of the solid **1,3-benzenedisulfonic acid** disodium salt powder onto the center of the ATR crystal.[2]
 - Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[3]
- Data Acquisition:
 - Collect the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing and Analysis:
 - If required by the software, perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
 - Identify the wavenumbers of the significant absorption peaks in the spectrum.
 - Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of the compound.

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